molecular formula C16H25BO5 B13837104 [(E)-2-(3,5-dimethoxyphenyl)ethenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid

[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid

Cat. No.: B13837104
M. Wt: 308.2 g/mol
InChI Key: YIRUUZGNDRRTJF-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: trans-2-(3,5-Dimethoxyphenyl)vinylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, trans-2-(3,5-Dimethoxyphenyl)vinylboronic acid pinacol ester is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is essential for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: The compound’s ability to form stable carbon-carbon bonds makes it valuable in the synthesis of biologically active molecules. It is used in the development of new drugs and therapeutic agents .

Industry: In the industrial sector, trans-2-(3,5-Dimethoxyphenyl)vinylboronic acid pinacol ester is used in the production of advanced materials, including polymers and electronic components .

Mechanism of Action

The mechanism by which trans-2-(3,5-Dimethoxyphenyl)vinylboronic acid pinacol ester exerts its effects is primarily through its participation in Suzuki-Miyaura coupling reactions. In these reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, forming a new carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic halide or pseudohalide used in the reaction .

Comparison with Similar Compounds

  • trans-2-Phenylvinylboronic acid pinacol ester
  • trans-2-(4-Methoxyphenyl)vinylboronic acid pinacol ester
  • trans-2-(4-Chlorophenyl)vinylboronic acid pinacol ester
  • Vinylboronic acid pinacol ester

Uniqueness: trans-2-(3,5-Dimethoxyphenyl)vinylboronic acid pinacol ester is unique due to the presence of the 3,5-dimethoxyphenyl group, which imparts specific electronic and steric properties to the compound. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C16H25BO5

Molecular Weight

308.2 g/mol

IUPAC Name

[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid

InChI

InChI=1S/C16H25BO5/c1-15(2,18)16(3,4)22-17(19)8-7-12-9-13(20-5)11-14(10-12)21-6/h7-11,18-19H,1-6H3/b8-7+

InChI Key

YIRUUZGNDRRTJF-BQYQJAHWSA-N

Isomeric SMILES

B(/C=C/C1=CC(=CC(=C1)OC)OC)(O)OC(C)(C)C(C)(C)O

Canonical SMILES

B(C=CC1=CC(=CC(=C1)OC)OC)(O)OC(C)(C)C(C)(C)O

Origin of Product

United States

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